Relevance: This compound shares the core 2-(bis(pyridin-2-ylmethyl)amino)acetamide moiety with the target compound N-Allyl-2-(4-propionylphenoxy)-N-(pyridin-2-ylmethyl)acetamide. The key difference lies in the substitution on the acetamide nitrogen, with the related compound having two pyridin-2-ylmethyl groups, whereas the target compound has one pyridin-2-ylmethyl and one allyl group. []
Compound Description: EMPA is a selective antagonist for the Orexin 2 receptor (OX2). It exhibits high affinity for the OX2 receptor and effectively blocks orexin-A-evoked calcium responses. [, ]
Relevance: While sharing the N-pyridinylmethyl acetamide core with N-Allyl-2-(4-propionylphenoxy)-N-(pyridin-2-ylmethyl)acetamide, EMPA differs significantly in its substitution pattern. EMPA features a 6-methoxypyridin-3-yl group linked to the acetamide nitrogen via a toluene-2-sulfonyl linker. This highlights the structural diversity possible within this class of acetamide derivatives. [, ]
Compound Description: SB-674042 is a selective antagonist for the Orexin 1 receptor (OX1). It demonstrates high binding affinity for OX1 and effectively inhibits orexin-A-induced signaling. []
Compound Description: AMG 487 is a CXCR3 antagonist. This compound exhibits dose- and time-dependent pharmacokinetics in humans. Metabolism of AMG 487 by CYP3A4 generates inhibitory metabolites. []
Compound Description: VUF11211 is classified as a high-affinity CXCR3 antagonist. It belongs to the piperazinyl-piperidine chemotype and possesses a rigid, elongated structure with two basic groups. []
Relevance: This compound, while also a CXCR3 antagonist, is structurally distinct from N-Allyl-2-(4-propionylphenoxy)-N-(pyridin-2-ylmethyl)acetamide. It lacks the acetamide and pyridinylmethyl groups that characterize the target compound and instead features a piperazine-piperidine core. This difference underscores the diversity of chemical structures capable of interacting with the CXCR3 receptor. []
Compound Description: VUF5834 is a nonpeptidergic CXCR3 antagonist belonging to the 3H-quinazolin-4-one chemical class. []
Relevance: While also a CXCR3 antagonist, VUF5834 differs significantly in structure from N-Allyl-2-(4-propionylphenoxy)-N-(pyridin-2-ylmethyl)acetamide. It lacks the N-pyridinylmethyl acetamide core, instead incorporating a 3H-quinazolin-4-one moiety, demonstrating the structural diversity among CXCR3 antagonists. []
Compound Description: VUF10132 is an imidazolium compound that acts as a CXCR3 antagonist. []
Relevance: VUF10132 represents another distinct chemical class of CXCR3 antagonists compared to N-Allyl-2-(4-propionylphenoxy)-N-(pyridin-2-ylmethyl)acetamide. Its structure lacks any shared motifs with the target compound, highlighting the diverse chemical scaffolds that can target CXCR3. []
Compound Description: TAK-779 is a quaternary ammonium anilide and a CXCR3 antagonist. It exhibits weak partial inverse agonism at the constitutively active mutant CXCR3 N3.35A. []
Relevance: TAK-779, classified as a CXCR3 antagonist, shares little structural similarity with N-Allyl-2-(4-propionylphenoxy)-N-(pyridin-2-ylmethyl)acetamide. It lacks the N-pyridinylmethyl acetamide core and belongs to the quaternary ammonium anilide class, illustrating the structural diversity within CXCR3 antagonists. []
Compound Description: This compound is structurally related to the well-known compound para-aminobenzoic acid (PABA). It was investigated for its potential to inhibit methane production in the rumen of cows. []
Relevance: This compound has the (pyridin-2-ylmethyl)amine moiety in common with N-Allyl-2-(4-propionylphenoxy)-N-(pyridin-2-ylmethyl)acetamide, differing significantly in the rest of their structures. []
Compound Description: CP-724,714 is an anti-cancer compound. Large-scale synthesis of this molecule has been achieved using Sonogashira, Suzuki, and Heck coupling reactions. []
Relevance: CP-724,714 shares the N-allylacetamide moiety with the target compound N-Allyl-2-(4-propionylphenoxy)-N-(pyridin-2-ylmethyl)acetamide, but the remaining structures are distinct. []
Compound Description: This compound is a T-type calcium channel blocker and has been investigated for potential use in pharmaceutical compositions for treating epilepsy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.